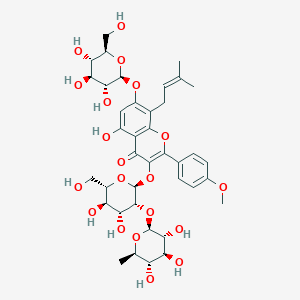

Epimedin A

Description

Contextualization of Epimedin A within Flavonoid Glycoside Research

This compound belongs to the class of flavonoid glycosides, which are secondary metabolites found in plants. biosynth.comcaymanchem.commedchemexpress.com Flavonoid glycosides consist of a flavonoid aglycone (a non-sugar part) attached to one or more sugar molecules (glycones). This compound, along with icariin (B1674258), epimedin B, and epimedin C, are prominent flavonoid derivatives found in Epimedium species. chemfaces.comresearchgate.net These compounds are considered bioactive components and have been extensively studied. chemfaces.comresearchgate.net The presence and quantity of these flavonoids, including this compound, are often used as quality control indicators for Herba Epimedii. mdpi.com Research in this area involves the identification, isolation, and structural elucidation of these compounds, as well as investigating their distribution in different plant species and the factors influencing their biosynthesis. chemfaces.comresearchgate.net For instance, light stress has been shown to suppress the accumulation of epimedins A, B, and C, and icariin in Epimedium. chemfaces.com

Significance of this compound in Natural Product Pharmacology

Natural products, including plant-derived compounds like this compound, have historically been a crucial source for drug discovery and development. nih.govopenaccessjournals.com this compound has garnered scientific interest due to its potential pharmacological activities. biosynth.com It is considered a major component of Herba Epimedii with bioactivities. chemfaces.comselleckchem.com Research indicates that this compound influences various biological pathways. biosynth.com Its significance in natural product pharmacology stems from its observed effects in various in vitro and in vivo studies, suggesting potential therapeutic applications. biosynth.comcaymanchem.comtargetmol.com

Detailed Research Findings on this compound

Research on this compound has explored its biological activities and metabolic fate. Studies have investigated its effects on bone density, suggesting potential benefits in the context of osteoporosis. biosynth.comcaymanchem.comtargetmol.com this compound has been shown to prevent osteoporosis induced by prednisolone (B192156) in zebrafish models. caymanchem.comchemfaces.com Furthermore, research indicates that this compound may influence cardiovascular function and possess antioxidant properties. biosynth.com

Metabolism studies in rats using UPLC/Q-TOF-MS analysis have identified a total of 27 metabolites of this compound. chemfaces.com The major metabolic processes observed include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars. chemfaces.com These findings provide a basis for understanding the metabolic pathways of this compound in vivo. chemfaces.com Comparative studies on the metabolism of Epimedium flavonoids, including this compound, by intestinal enzymes and intestinal flora suggest that intestinal enzymes play a more significant role in the hydrolysis of these glycosides. mdpi.com

This compound has also been investigated for its anti-inflammatory potential. While some related compounds like icariin and epimedin C have shown inhibitory effects on TNF-α secretion in in vitro models, research specifically on the anti-inflammatory activity of this compound is ongoing. tandfonline.com

The concentration of this compound in Epimedium species can vary. A study quantifying flavonoids in Epimedium species growing in Turkey using HPLC-DAD found this compound levels up to 0.13%. researchgate.netresearchgate.net

Data on the solubility of this compound indicates varying solubility in different solvents, which is relevant for research and formulation purposes. caymanchem.comarctomsci.comselleckchem.comtargetmol.com

| Solvent | Solubility |

| DMF | 5 mg/mL |

| DMSO | 10 mg/mL (up to 100 mg/mL) selleckchem.com |

| Ethanol (B145695) | 2 mg/mL |

| PBS (pH 7.2) | 3 mg/mL |

Note: Solubility in DMSO can vary, with some sources indicating up to 100 mg/mL. selleckchem.com

Properties

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-38-32(51)29(48)25(44)21(12-40)55-38)11-19(42)23-27(46)35(33(57-34(18)23)16-6-8-17(52-4)9-7-16)58-39-36(30(49)26(45)22(13-41)56-39)59-37-31(50)28(47)24(43)15(3)53-37/h5-9,11,15,21-22,24-26,28-32,36-45,47-51H,10,12-13H2,1-4H3/t15-,21-,22+,24-,25-,26+,28+,29+,30-,31-,32-,36-,37+,38-,39+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZWIAROZYRYJC-NVAIDQJVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Accumulation of Epimedin a

Elucidation of Epimedin A Biosynthetic Pathways

The biosynthetic route to this compound involves a series of enzymatic steps starting from primary metabolism and proceeding through the central flavonoid pathway with subsequent modifications.

Phenylpropanoid Pathway Contributions

The phenylpropanoid pathway serves as the initial phase in the biosynthesis of Epimedium flavonoids. The primary precursors for this pathway are the aromatic amino acids phenylalanine and tyrosine, which are derived from the shikimate pathway mdpi.comnih.govresearchgate.net. Phenylalanine is converted to cinnamic acid through the action of phenylalanine ammonia-lyase (PAL) researchgate.net. Cinnamic acid is then further modified by enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumarate CoA ligase (4CL) to produce activated intermediates like 4-coumaroyl-CoA researchgate.netresearchgate.netnih.gov. Tyrosine can also serve as a precursor, being converted by tyrosine ammonia (B1221849) lyase (TAL) mdpi.comresearchgate.net. Another crucial precursor, malonyl-CoA, is primarily generated from acetyl-CoA by acetyl-CoA carboxylase (ACC) researchgate.net.

Core Flavonoid Biosynthesis Branch

The core flavonoid biosynthesis pathway begins with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA researchgate.net. This reaction is catalyzed by chalcone (B49325) synthase (CHS), a key enzyme that forms naringenin (B18129) chalcone, the central C6-C3-C6 backbone structure for all flavonoids researchgate.netfrontiersin.org. Naringenin chalcone is then converted to naringenin by chalcone isomerase (CHI) researchgate.netnih.gov. Naringenin serves as a branching point for the synthesis of various flavonoid classes. For the production of flavonols, such as the aglycone precursor of this compound, naringenin is further modified by enzymes like flavanone (B1672756) 3-hydroxylase (F3H) and flavonol synthase (FLS) mdpi.comresearchgate.netresearchgate.net.

Enzymatic Modification Pathways in this compound Formation

Following the core flavonoid pathway, specific enzymatic modifications are required to produce this compound. These modifications include prenylation, glycosylation, and methylation mdpi.comresearchgate.net. This compound is a prenylated flavonol glycoside, meaning it has an isoprenoid group attached and sugar moieties linked to the flavonoid backbone mdpi.commdpi.comrsc.org.

Prenylation, the addition of an isoprenoid group, is a key step in the formation of prenylated flavonoids characteristic of Epimedium mdpi.comresearchgate.net. This reaction is catalyzed by prenyltransferases (PT) mdpi.comresearchgate.net. Glycosylation, the addition of sugar molecules, is mediated by UDP-glycosyltransferases (UGTs) mdpi.comnih.govresearchgate.netresearchgate.net. This compound is a trioglycoside flavonoid, indicating the presence of three sugar units attached to the aglycone nih.gov. These sugar moieties can include glucose, rhamnose, and xylose mdpi.comnih.gov. Specific UGTs are responsible for attaching these sugars at particular positions on the flavonoid structure, such as the C-3 or C-7 positions mdpi.comnih.gov. Methylation, the addition of a methyl group, is carried out by O-methyltransferases (OMTs) mdpi.comresearchgate.net. The precise sequence and specificity of these enzymatic modifications determine the final structure of this compound. While the general types of enzymes involved are known, the specific enzymes responsible for each modification step leading directly to this compound are still under investigation mdpi.comnih.gov.

This compound, B, and C are considered high glycosylation flavonoids and can be converted to lower glycosylation flavonoids like icariin (B1674258) through enzymatic hydrolysis of terminal sugar groups mdpi.comnih.gov. For instance, epimedin C can be converted to icariin by removing a terminal rhamnose unit using α-l-rhamnosidase mdpi.comnih.govdntb.gov.ua. This highlights the dynamic nature of flavonoid structures in Epimedium and the role of various glycosidases in their interconversion mdpi.comnih.gov.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic level, involving the coordinated expression of structural genes encoding the biosynthetic enzymes and regulatory genes, primarily transcription factors.

Identification of Structural Genes Involved in Flavonoid Biosynthesis

Numerous structural genes involved in the phenylpropanoid and flavonoid biosynthetic pathways have been identified in Epimedium species researchgate.netnih.govchinbullbotany.comfrontiersin.org. These include genes encoding key enzymes such as PAL, C4H, 4CL, CHS, CHI, F3H, and FLS researchgate.netnih.govresearchgate.netnih.govfrontiersin.org. Studies utilizing techniques like RNA-seq analysis have identified differentially expressed genes related to flavonoid biosynthesis under various conditions, such as different light intensities or soil moisture levels, which correlate with changes in flavonoid content, including epimedins mdpi.complos.orgnih.gov. For example, genes like FLS and CHS have shown strong associations with light-induced flavonoid accumulation plos.org. The expression levels of these structural genes are considered determinant factors influencing the content of prenylated flavonol glycosides researchgate.netnih.gov. While many structural genes for the early and core flavonoid pathways are known, the specific genes responsible for the late-stage modifications leading directly to this compound are still being elucidated frontiersin.org.

Role of Transcription Factors in Pathway Regulation

Transcription factors (TFs) play a crucial role in regulating the expression of structural genes involved in flavonoid biosynthesis in Epimedium nih.govnih.govfrontiersin.orgplos.orgcas.cn. Several families of TFs, including MYB, bHLH, and WD40 proteins, are known to be involved in the transcriptional control of this pathway nih.govfrontiersin.orgplos.org. These TFs can form complexes, such as the MBW complex (MYB-bHLH-WD40), to coordinately regulate gene expression frontiersin.orgplos.org.

Studies in Epimedium have identified and characterized various R2R3-MYB transcription factors involved in regulating flavonoid biosynthesis nih.govchinbullbotany.comfrontiersin.orgcas.cncore.ac.ukpsu.edu. Some MYB factors have been shown to activate the promoters of structural genes like F3H and FLS, which are involved in flavonol synthesis core.ac.uk. Others may act as repressors nih.govpsu.edu. The interaction between MYB and bHLH regulators is also important for modulating the expression of flavonoid pathway genes frontiersin.orgplos.org. For instance, some MYB regulators of anthocyanin and proanthocyanidin (B93508) pathways interact with bHLH cofactors, while some flavonol pathway MYB regulators may function independently frontiersin.org. Research has also identified other TF families, such as FAR1, WRKY, bZIP, BES1, C2H2, Trihelix, HD-ZIP, and GATA, that might be involved in regulating flavonoid accumulation in Epimedium plos.orgnih.gov. The complex interplay between these transcription factors ultimately governs the rate and pattern of this compound biosynthesis and accumulation in the plant.

Transcriptomic Analysis of Gene Expression Dynamics

Transcriptomic analysis has been instrumental in identifying genes involved in the biosynthesis of flavonoids, including this compound, in Epimedium species frontiersin.orgresearchgate.netmdpi.complos.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.org. Studies utilizing RNA-seq technology have identified differentially expressed genes (DEGs) related to flavonoid synthesis under various conditions frontiersin.orgmdpi.complos.org. For instance, analysis of Epimedium koreanum transcriptomes revealed that most flavonoid biosynthesis genes were expressed when soil relative water content decreased to 26% mdpi.com. Key genes such as PAL, C4H, CHS, CHI, F3H, and FLS have been identified as potentially crucial for synthesizing the pharmacological components, including this compound mdpi.comnih.gov.

Transcriptomic studies have also explored the correlation between gene expression profiles and flavonoid content. In Epimedium koreanum, this compound content showed a significant positive correlation with the gene expression of PAL, FLS, F3H, and CHS mdpi.comnih.gov. Similarly, in Epimedium pseudowushanense, the expression levels of FLS and CHS1 genes were strongly associated with light-induced flavonoid accumulation plos.org.

Integrated transcriptomic and metabolomic analyses have further revealed the complex regulatory networks involved in flavonoid biosynthesis. These studies have identified potential transcription factors (TFs) that may play crucial roles in regulating the DEGs involved in this pathway frontiersin.orgfrontiersin.org.

Factors Influencing this compound Accumulation in Epimedium Species

The accumulation of this compound in Epimedium plants is influenced by a combination of environmental factors, developmental stages, and intraspecific variability nih.govmdpi.com.

Environmental Modulators and Metabolic Profiling

Environmental conditions significantly impact the accumulation of this compound. Light intensity is a crucial factor, with studies showing that different light levels can influence the content of this compound and other flavonoids plos.orgchemfaces.comresearchgate.netmdpi.com. For example, in Epimedium pseudowushanense, this compound content increased with increasing light intensity plos.org. Conversely, light stress has been shown to suppress the accumulation of epimedins A, B, and C, and icariin in Epimedium chemfaces.com.

Soil moisture conditions also play a role. Research on Epimedium koreanum indicated that natural drought conditions, where relative soil water content decreased to 26%, were favorable for the expression of flavonoid biosynthesis pathway genes and the accumulation of flavonol glycosides, including this compound mdpi.comnih.gov.

Mineral elements can also affect flavonoid accumulation. Spraying Epimedium sagittatum leaves with mineral elements like copper (Cu²⁺) and iron (Fe²⁺) has been shown to increase the content of this compound and other flavonoids mdpi.com. Specifically, low and high concentrations of Cu²⁺ treatment resulted in a notable increase in this compound content compared to control groups mdpi.com.

Metabolic profiling studies provide a broader understanding of the biochemical changes occurring in Epimedium under different environmental conditions. These analyses can identify various metabolites, including flavonoids, and reveal how their levels are altered in response to external stimuli nih.govresearchgate.netnih.govmdpi.comnih.govnih.govfrontiersin.org.

Developmental Stage Specificity of Compound Accumulation

The developmental stage of the Epimedium plant and its leaves significantly influences the accumulation of this compound nih.govfrontiersin.orgmdpi.comnih.govresearchgate.netnih.gov. Studies have shown that the content of this compound can vary considerably throughout the plant's growth cycle nih.govnih.gov. In Epimedium pubescens, this compound content gradually increased and accumulated mainly after the reproductive stages, peaking around mid-July nih.gov. Similarly, in Epimedium sagittatum, the accumulation pattern of total bioactive compounds, including this compound, showed variations across different leaf developmental stages nih.govresearchgate.net. Some studies suggest that higher accumulation of this compound, B, and icariin is found in folded young leaves compared to expanded mature leaves in E. sagittatum mdpi.com.

Intraspecific Variability in Flavonoid Content

Significant intraspecific variability exists in the flavonoid content, including this compound, among different populations and accessions of Epimedium species frontiersin.orgresearchgate.netnih.govresearchgate.netscience.gov. This variation can be attributed to genetic differences and interactions with local environmental conditions mdpi.comresearchgate.net. Studies comparing different populations of Epimedium wushanense have shown considerable differences in the content of this compound, epimedin B, epimedin C, and icariin researchgate.net. Similarly, integrated metabolomic and transcriptomic analyses of Epimedium sagittatum from distinct locations revealed substantial differences in the levels of flavonoids like this compound and the expression of related genes frontiersin.orgresearchgate.net. This highlights that the geographical origin and genetic makeup of an Epimedium sample can significantly impact its this compound content frontiersin.orgresearchgate.netmdpi.com.

Data Tables

Here are some interactive data tables based on the search results:

Table 1: Effect of Soil Moisture on Flavonoid Content in Epimedium koreanum mdpi.com

| Flavonoid | Content at D1 Stage (%) | Content at D3 Stage (%) | Percentage Increase at D3 vs D1 |

| This compound | - | - | 10.26% |

| Epimedin B | - | - | 14.89% |

| Epimedin C | - | - | 37.84% |

| Icariin | - | - | 12.08% |

Note: Specific content percentages at D1 and D3 stages for each flavonoid were not explicitly provided in the text, only the percentage increase at D3 compared to D1.

Table 2: Effect of Light Intensity on Flavonoid Content in Epimedium pseudowushanense plos.org

| Flavonoid | Change with Increasing Light Intensity (I1 to I5) | Percentage Increase at I5 vs I1 |

| This compound | Increased | 360.6% (p<0.05) |

| Epimedin B | Increased (I1 to I4), Decreased (I5) | - |

| Epimedin C | Increased (I1 to I4), Decreased (I5) | - |

| Icariin | Increased (I1 to I4), Decreased (I5) | - |

Note: Specific content values for different light intensities were not provided in a table format in the source, only the general trends and percentage increase for this compound.

Table 3: Effect of Copper Treatment on Flavonoid Content in Epimedium sagittatum mdpi.com

| Flavonoid | Treatment | Content (%) | Percentage Increase vs CK (p < 0.05) |

| This compound | Low-concentration Cu²⁺ (100 mg·L⁻¹) at 20 days | 0.18 | 39.63% |

| This compound | High-concentration Cu²⁺ (2500 mg·L⁻¹) at 20 days | 0.18 | 39.63% |

| Icariin | Low-concentration Cu²⁺ (100 mg·L⁻¹) at 20 days | 2.21 | 30.41% |

| Epimedin B | High-concentration Cu²⁺ (2500 mg·L⁻¹) at 20 days | 0.16 | 51.80% |

| Epimedin B | High-concentration Cu²⁺ (2500 mg·L⁻¹) at 30 days | 0.16 | 51.80% |

Table 4: Intraspecific Variability in Flavonoid Content in Epimedium wushanense Populations researchgate.net

| Flavonoid | Variation Range (%) |

| This compound | 0.40–0.76 |

| Epimedin B | 0.51–0.83 |

| Epimedin C | 1.70–9.31 |

| Icariin | 0.40–1.23 |

| Total Flavonoid Glycosides | 3.05–10.61 |

Metabolism and Biotransformation of Epimedin a

In Vitro Biotransformation Studies

In vitro studies provide controlled environments to investigate the enzymatic hydrolysis of Epimedin A and the development of systems that mimic biological metabolism.

Enzymatic Hydrolysis Approaches for Flavonoid Glycosides

Enzymatic hydrolysis is a key process in the biotransformation of flavonoid glycosides like this compound. This process involves enzymes that cleave the glycosidic bonds, releasing the aglycone or less glycosylated forms. Studies have explored the use of various enzymes and enzyme sources to achieve the hydrolysis of flavonoid glycosides.

Intestinal enzymes, particularly those at the brush border membrane like lactase phlorizin (B1677692) hydrolase (LPH), play a significant role in the hydrolysis of prenylated flavonoids from Herba Epimedii. mdpi.commdpi.com In vitro studies using rat intestinal enzyme incubations have shown that this compound is rapidly metabolized. mdpi.com The metabolic pathways of this compound in intestinal enzyme solutions of rats are reported to be similar to those in intestinal flora. mdpi.com These pathways primarily involve the deglycosylation of flavonoid glycosides, yielding major hydrolytic metabolites. mdpi.com

Specific enzymes have been investigated for their ability to hydrolyze this compound. Beta-glucosidase, beta-dextranase, and cellulase (B1617823) have shown the capacity to hydrolyze this compound in vitro. Beta-dextranase demonstrated a higher conversion rate compared to beta-glucosidase and cellulase at certain concentrations. tandfonline.com An Epimedium flavonoid-glycosidase from Aspergillus sp. y848 strain has been shown to hydrolyze the 7-O-β-D-glucoside of this compound into sagittatoside A. researchgate.net

The efficiency of enzymatic hydrolysis can be influenced by factors such as enzyme type, enzyme-to-substrate ratio, substrate concentration, and reaction time and temperature. tandfonline.comchemfaces.com For instance, studies optimizing the enzymatic hydrolysis of Epimedium flavonoids have investigated these factors using enzymes like snailase in artificial intestinal juice. chemfaces.combiocrick.com Snailase, a complex mixture of enzymes including cellulase, invertase, hemicellulase, pectinase, and protease, has been utilized for the enzymatic hydrolysis of purified flavonoid glycosides, including Epimedium flavonoids. frontiersin.org

Data from in vitro studies using rat intestinal enzyme show the metabolic rates of this compound compared to other flavonoids. mdpi.com Lower slope values indicate higher metabolic rates. mdpi.com

| Flavonoid | Metabolic Rate (Intestinal Enzyme, slope ± SEM) |

| Icariin (B1674258) | -0.2551 ± 0.00025 |

| This compound | -0.0706 ± 0.00010 |

| Epimedin B | -0.0248 ± 0.00021 |

| Epimedin C | -0.0438 ± 0.00015 |

| Baohuoside I | -0.0019 ± 0.00015 |

The metabolites of this compound identified in in vitro intestinal enzyme and flora incubations include icariin, M1, M2, M3 (sagittatoside A), and baohuoside I, generated through hydrolysis of 3-O-glucose-(1→2)-rhamnose and 7-O-glucose. mdpi.com The removal of 2"-O-glucose and 7-O-glucose appeared to occur more easily. mdpi.com

Development of Bionic Enzymolysis Systems for this compound Metabolism

Bionic enzymolysis systems are designed to simulate the enzymatic processes that occur in biological systems, such as the gastrointestinal tract, to study or facilitate the metabolism of compounds like this compound. These systems aim to provide a controlled and reproducible environment for studying biotransformation and potentially for producing bioactive metabolites.

Studies have aimed to develop bionic enzymatic hydrolysis systems for Epimedium flavonoids to simulate in vivo metabolism and potentially improve oral absorption and bioavailability. chemfaces.combiocrick.com These systems often involve using specific enzymes or enzyme mixtures in conditions mimicking the intestinal environment, such as controlled temperature (e.g., 37 °C) and pH (e.g., pH 6.0 using HBSS balanced salt solution). chemfaces.comnih.gov

The use of snailase in artificial intestinal juice has been explored in bionic enzymolysis systems for Epimedium flavonoids. chemfaces.combiocrick.com The enzymatic hydrolysates obtained using snailase have been reported to be consistent with intestinal metabolites. nih.gov Such systems can lead to the complete transformation of main flavonoids into secondary glycosides or aglycones within a few hours. chemfaces.combiocrick.com

Research has investigated different factors affecting bionic enzymatic hydrolysis, including the type of enzyme, the ratio of enzyme to substrate, substrate concentration, and reaction time. chemfaces.com The goal is to screen for effective and safe hydrolases and optimize reaction conditions for building novel bionic enzymolysis drug delivery systems. chemfaces.combiocrick.com

Bionic enzymolysis systems can also be designed for the efficient preparation of specific metabolites, such as sagittatoside A from this compound. tandfonline.com An aqueous organic two-phase enzymatic hydrolysis system utilizing beta-dextranase has been developed for this purpose, demonstrating high conversion rates and product transfer into the organic phase. tandfonline.com

These in vitro bionic systems provide valuable insights into the metabolic fate of this compound and offer potential strategies for enhancing its biotransformation and the production of its bioactive metabolites.

Pharmacological Mechanisms of Epimedin a Action

Cellular and Molecular Targets of Epimedin A

This compound exerts its biological effects by interacting with various proteins and modulating their activities, as well as influencing gene expression.

Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their modulation by small molecules like this compound can significantly impact cellular function. nih.gov While direct protein-protein interactions of this compound itself are an area of ongoing research, studies investigating the mechanisms of Epimedium Folium extracts, which contain this compound, have utilized PPI network analysis to identify potential targets. These studies suggest that active components within Epimedium can interact with proteins involved in various pathways, including those related to inflammation and vascular processes. tmrjournals.comresearchgate.net For instance, network pharmacology studies have indicated that active constituents of Epimedium Folium, including this compound, may interact with core proteins such as AKT1, p53, TNF-α, and NF-κB. researchgate.netnih.gov Another study focusing on Epimedin C, a related flavonoid also found in Epimedium, demonstrated its ability to regulate the interaction between the mitochondrial protein MIC25 and ubiquitin-conjugating enzyme C (UBC), impacting mitochondrial function. plos.orgplos.orgnih.gov While this finding is specific to Epimedin C, it illustrates the potential for this compound and other Epimedium flavonoids to exert effects through modulating specific protein-protein interactions.

Modulation of Specific Receptor Activities (e.g., TRAF6)

This compound has been shown to modulate the activity of specific receptors and adaptor proteins involved in signal transduction. A notable example is its negative regulation of TRAF6 (TNF Receptor Associated Factor 6). researchgate.netnih.govnih.govdntb.gov.ua TRAF6 is a key signaling molecule that plays a critical role in various pathways, including those initiated by the tumor necrosis factor receptor (TNFR) and interleukin-1 receptor (IL-1R) superfamilies, and is involved in processes such as immune responses, inflammation, and osteoclast differentiation. nih.gov Research indicates that this compound inhibits osteoclast differentiation, a process crucial for bone resorption, by suppressing the expression of TRAF6. researchgate.netnih.govnih.gov Overexpression of TRAF6 has been shown to reverse the inhibitory effect of this compound on osteoclast differentiation, highlighting the significance of TRAF6 as a direct or indirect target of this compound. nih.govnih.gov

Gene Expression Regulation

This compound can influence cellular processes by regulating gene expression. Studies on Epimedium species have explored the genetic basis of flavonoid biosynthesis, including this compound, identifying structural genes and transcription factors involved in their production. frontiersin.orgfrontiersin.orgresearchgate.netplos.org Changes in the expression of these genes correlate with the accumulation patterns of flavonoids like this compound during plant development. frontiersin.orgfrontiersin.orgresearchgate.net While these studies focus on the plant's own gene regulation for producing this compound, other research indicates that this compound and related Epimedium flavonoids can modulate gene expression in target cells. For instance, in the context of osteoporosis, this compound has been shown to inhibit the expression of TRAP and NFATc1, genes associated with osteoclast activity. researchgate.netnih.gov Furthermore, studies using network pharmacology approaches to investigate the effects of Epimedium Folium extracts have identified numerous potential target genes and pathways, suggesting that this compound, as a key component, likely influences the expression of a wide array of genes involved in various biological processes, including inflammatory responses and apoptosis. tmrjournals.comresearchgate.netnih.gov

Modulation of Key Intracellular Signaling Pathways

This compound has been demonstrated to modulate critical intracellular signaling pathways that govern diverse cellular functions, including cell survival, proliferation, and inflammatory responses.

PI3K/AKT/NF-κB Signaling Axis

The PI3K/AKT/NF-κB signaling axis is a central pathway involved in regulating cell growth, survival, proliferation, and inflammatory responses. tmrjournals.comresearchgate.netnih.govnih.govmdpi.com Aberrant activation of this pathway is implicated in various diseases. tmrjournals.comnih.gov Research indicates that this compound can inhibit this signaling axis. researchgate.netnih.govnih.gov Specifically, studies on osteoclast differentiation have shown that this compound suppresses the TRAF6/PI3K/AKT/NF-κB pathway. researchgate.netnih.govnih.gov This involves the attenuation of AKT and NF-κB phosphorylation, which are key activation steps in this cascade. researchgate.net Network pharmacology studies investigating Epimedium Folium extracts, including this compound, have also identified the PI3K/Akt and NF-κB signaling pathways as significantly enriched pathways, suggesting their involvement in the pharmacological effects of these extracts, such as in the context of drug-induced liver injury and intestinal injury. tmrjournals.comresearchgate.netnih.gov

MAPK/ERK Signaling Pathway

The MAPK/ERK signaling pathway is another crucial cascade that regulates a wide range of cellular activities, including proliferation, differentiation, and the stress response. sinobiological.comwikipedia.orgnih.gov this compound and other components of Epimedium have been shown to modulate MAPK pathways. dntb.gov.uarjraap.comnih.gov While some studies on Epimedium extracts or other Epimedium flavonoids like Epimedin C or B have specifically highlighted the modulation of the ERK pathway researchgate.netresearchgate.net, research on this compound's direct impact on the MAPK/ERK pathway is also emerging, particularly in the context of bone development and inflammatory responses. dntb.gov.uarjraap.comnih.gov Network pharmacology analyses exploring the mechanisms of Epimedium in conditions like premature ovarian insufficiency and osteoporosis have identified the MAPK signaling pathway as a relevant target. dntb.gov.uarjraap.comnih.govdovepress.com

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of the cellular antioxidant response and plays a significant role in mitigating inflammation. Activation of the Nrf2 pathway can lead to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory mediators. Research indicates that this compound can enhance the Nrf2 pathway. Specifically, this compound treatment has been shown to elevate the levels of Nrf2 and Heme oxygenase-1 (HO-1), a downstream target of Nrf2, while concurrently suppressing the expression of NF-κB and NLRP3, key components of inflammatory pathways. researchgate.net This suggests that this compound's anti-inflammatory effects may, in part, be mediated through the activation of the Nrf2/HO-1 axis. researchgate.net

Nitric Oxide (NO) Signaling

Nitric Oxide (NO) is a crucial signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. While some studies on Epimedium extracts suggest involvement in NO signaling, specific detailed research focusing solely on this compound's direct interaction with NO signaling pathways is less extensively documented in the provided search results. However, broader research on Epimedium brevicornum extracts, which contain this compound, suggests potential modulation of the NO/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, particularly in the context of relaxing corpus cavernosum smooth muscle. researchgate.net Further dedicated studies are needed to fully delineate the precise mechanisms by which this compound alone influences NO signaling.

Interleukin Signaling Pathways

Interleukins are a group of cytokines that play critical roles in the immune system and inflammatory responses. Dysregulation of interleukin signaling is implicated in various diseases. While direct evidence for this compound's effects on specific interleukin signaling pathways is limited in the provided results, research on Epimedium extracts containing this compound suggests potential modulation of Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathways as a mechanism to impede tumor development, specifically in pancreatic cancer. nih.gov Additionally, studies on other Epimedin compounds, such as Epimedin B, have shown regulation of inflammatory cytokines like IL-1β, IL-4, and IL-6. nih.gov Given the presence of this compound in these extracts, it is plausible that this compound contributes to these observed effects on interleukin signaling, but targeted research on this compound is required for confirmation.

TNF Signaling Pathway

The Tumor Necrosis Factor (TNF) signaling pathway is a major regulator of inflammation, immunity, and cell survival. TNF-α, a key cytokine in this pathway, can activate downstream signaling cascades, including NF-κB and MAPK, leading to the production of pro-inflammatory mediators. genome.jp Research on this compound has demonstrated its ability to suppress inflammatory responses. Studies investigating the effects of this compound on allergic contact dermatitis in mice found that it repressed the local inflammatory reaction, evidenced by a reduction in elevated inflammatory cytokines, including TNF-α. researchgate.net This indicates that this compound may exert its anti-inflammatory effects, in part, by modulating the TNF signaling pathway, potentially by reducing TNF-α levels or interfering with downstream signaling events.

Pathways Regulating Cellular Proliferation and Differentiation

Cellular proliferation and differentiation are fundamental processes essential for tissue development, maintenance, and repair. Aberrant regulation of these processes can contribute to various pathologies, including cancer and bone disorders. This compound has been investigated for its effects on these processes, particularly in the context of bone health.

Studies on osteoclast differentiation, a process crucial for bone resorption, have shown that this compound effectively inhibits RANKL-induced osteoclastogenesis. nih.gov This inhibitory effect is mediated, at least in part, by suppressing the TRAF6/PI3K/AKT/NF-κB pathway, which is pivotal for osteoclast differentiation. nih.govresearchgate.netnih.gov

Regarding cell proliferation, research on the effect of this compound on RAW264.7 cells (a murine macrophage cell line often used in osteoclast differentiation studies) indicated that this compound did not impede cell proliferation even at relatively high concentrations. nih.gov However, other studies examining the effects of Epimedium components on osteoblast proliferation (cells responsible for bone formation) have shown that while this compound, Epimedin B, and Epimedin C showed similar cell proliferation activity compared to controls, other components like Icariside I and Icariside II exhibited significant dose-dependent stimulation of osteoblast proliferation. nih.gov This suggests that the effects of this compound on proliferation may be cell-type specific and less pronounced compared to its effects on differentiation pathways like osteoclastogenesis.

The modulation of pathways regulating cellular proliferation and differentiation by this compound is summarized in the table below:

| Cellular Process | Pathway Involved | Effect of this compound | Research Context |

| Osteoclast Differentiation | TRAF6/PI3K/AKT/NF-κB signaling | Inhibition | RANKL-induced osteoclastogenesis in RAW264.7 cells nih.govresearchgate.netnih.gov |

| Cell Proliferation | Not specifically identified | No significant impediment observed at tested concentrations | RAW264.7 cells nih.gov |

| Osteoblast Proliferation | Not specifically identified | Similar activity compared to control | Rat calvarial osteoblasts nih.gov |

Research Methodologies and Analytical Approaches for Epimedin a

Extraction and Purification Techniques

Extracting Epimedin A from plant matrices typically involves initial solvent-based methods to obtain crude flavonoid mixtures, followed by more sophisticated chromatographic techniques for isolation and purification.

Initial extraction of crude flavonoids from dried aerial parts of Epimedium brevicornum Maxim can be achieved using solvents like ethyl acetate (B1210297) and ethanol (B145695), often aided by sonication. oup.comnih.gov This crude extract contains a mixture of flavonoids, including this compound, B, C, and icariin (B1674258). oup.com

Optimization of Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known by names such as accelerated solvent extraction (ASE) or pressurized hot solvent extraction (PHSE), is an advanced technique that utilizes solvents at elevated temperatures and pressures below their critical points. csic.es This method enhances mass transfer rates, decreases solvent surface tension and viscosity, and increases analyte solubility, leading to higher extraction yields and faster processes compared to conventional methods. csic.es While the search results did not provide specific details on the optimization of PLE solely for this compound, studies on the optimization of PLE for extracting bioactive compounds, such as polyphenols and flavonoids, from other plant matrices like Moringa oleifera leaves demonstrate the general principles. mdpi.com Optimization typically involves factors such as temperature, extraction duration, pressure, and the type and composition of the solvent. csic.esmdpi.com For instance, in the optimization for Moringa oleifera, high pressure (1500–1650 psi) and elevated temperature (150 °C) were found to be effective. mdpi.com The selection of solvent is critical and depends on the nature of the compounds being extracted, with environmentally friendly options like ethanol and ethyl acetate being preferred. csic.es

Chromatographic Isolation and Purification Protocols

Chromatographic methods are widely applied for the separation and purification of natural products like this compound. mdpi.comijrpr.com These techniques exploit differences in molecular characteristics such as adsorption, partition, affinity, and molecular weight to separate components within a mixture. mdpi.com

High-speed counter-current chromatography (HSCCC) is a notable technique used for the preparative separation and purification of this compound, along with other flavonoids such as epimedin B, epimedin C, and icariin, from Epimedium brevicornum Maxim. oup.comnih.gov HSCCC eliminates the irreversible adsorptive loss and contamination associated with solid support matrices used in conventional chromatography. oup.com A dual-mode HSCCC method employing a two-phase solvent system, such as n-butanol–ethyl acetate–water (3:7:10, v/v), has been successfully used to obtain this compound with high purity. oup.comnih.gov In one study, 3.2 mg of this compound with a purity of 98.2% was obtained from 300 mg of crude extract using this method. oup.comnih.gov The recovery rate for this compound was reported as 95.2%. oup.comnih.gov

Preparative High-Performance Liquid Chromatography (HPLC) is another powerful technique for purifying flavonoids like this compound on a larger scale. A pilot-scale preparative HPLC method using a self-packed C18 column and acetonitrile-water as the mobile phase has been developed to purify this compound, B, C, and icariin. chrom-china.com This method allowed for the separation of these compounds within a single run, yielding 0.6 g of this compound with a purity greater than 98% from 300 g of crude extract. chrom-china.com

Other chromatographic methods mentioned in the context of isolating flavonoids from Epimedium species include repeated column chromatography, often using silica (B1680970) gel as the stationary phase. mdpi.comresearchgate.net

Quantitative and Qualitative Analysis of this compound and Related Flavonoids

Accurate quantitative and qualitative analysis of this compound and related flavonoids is essential for quality control, research, and understanding their presence in biological samples. HPLC is a widely used technique for this purpose. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile chromatographic technique frequently employed for the analysis of this compound and other flavonoids in Epimedium species extracts and biological matrices. researchgate.netresearchgate.netmdpi.comnih.gov HPLC methods allow for the separation and subsequent detection of individual compounds within a complex mixture. mdpi.com

HPLC coupled with Diode Array Detection (DAD) is a common and effective method for the quantitative and qualitative analysis of this compound and related flavonoids. rsc.orgresearchgate.netnih.govnih.govpensoft.netpensoft.netfrontiersin.orgresearchgate.net DAD allows for the acquisition of UV-Vis spectra across a range of wavelengths simultaneously, providing both quantitative data based on absorbance at a specific wavelength (commonly 270 nm for flavonoids) and qualitative information through spectral matching and retention times. researchgate.netnih.govpensoft.net

HPLC-DAD methods have been developed and validated for the simultaneous determination of multiple flavonoids, including this compound, B, C, and icariin, in Epimedium species. researchgate.netnih.govnih.gov These methods often utilize reversed-phase C18 columns and gradient elution with mobile phases composed of solvents like acetonitrile (B52724) and water, often with the addition of an acid such as formic acid or phosphoric acid to improve peak shape and separation. researchgate.netresearchgate.netnih.govpensoft.net

Studies have reported the application of HPLC-DAD for the quality evaluation of Herba Epimedii, quantifying compounds like this compound, B, C, and icariin. researchgate.netnih.gov For quantitative analysis, the linear range for this compound has been observed over various concentrations with good correlation coefficients. researchgate.netnih.gov Precision (intra- and inter-day RSD) and accuracy (recoveries) of these methods have been validated, showing good reliability. researchgate.netnih.govnih.gov

HPLC-DAD is also used for establishing chromatographic fingerprints of Epimedium samples, which can be used for quality control and to assess the influence of factors like geographical origin and species on the chemical composition. frontiersin.orgresearchgate.net

HPLC coupled with Mass Spectrometry (MS), including tandem MS (MS/MS), provides highly sensitive and specific methods for the qualitative and quantitative analysis of this compound and other flavonoids. mdpi.comnih.govsemanticscholar.orgnih.govresearchgate.netlawdata.com.tw MS detection allows for the determination of molecular weights and fragmentation patterns, which are invaluable for compound identification and confirmation. nih.gov

HPLC-MS methods have been developed for the simultaneous quantification of multiple bioactive compounds, including this compound, in complex matrices such as rat plasma. mdpi.comsemanticscholar.orgresearchgate.net These methods often employ electrospray ionization (ESI) in negative or positive ion mode and utilize techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly sensitive and selective detection. mdpi.comnih.govresearchgate.net

A validated HPLC-MS/MS method for quantifying this compound and eleven other bioactive compounds in rat plasma used a C18 column with a gradient mobile phase of acetonitrile and formic acid in water. mdpi.comsemanticscholar.orgresearchgate.net The method demonstrated good accuracy and precision, with acceptable recoveries and matrix effects. mdpi.comsemanticscholar.orgresearchgate.net

HPLC-MS techniques, including UPLC-LTQ-Orbitrap MS, are also used for the characterization and identification of flavonoids in Epimedium extracts, providing detailed information about their structures and potential transformations, such as the conversion of other flavonol-glycosides into icariin under heating. pjps.pk LC-MS guided isolation techniques have also been applied for the separation of target constituents from Epimedium elatum. nih.gov

HPLC-Diode Array Detection (DAD)

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) is a widely employed technique for the qualitative and quantitative analysis of this compound in Epimedium extracts due to its enhanced speed, resolution, and sensitivity compared to traditional HPLC. UPLC systems typically utilize columns packed with sub-2 µm particles, allowing for faster separations and improved peak resolution of complex flavonoid mixtures.

Specific UPLC methods for the analysis of flavonoids in Epimedium, including this compound, have been developed and validated. One such method involves using a Waters Acquity UPLC system equipped with an Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm). mdpi.comnih.govresearchgate.net The separation is often achieved using a gradient elution program with mobile phases consisting of aqueous solutions (e.g., 50 mM acetic acid or 0.1% formic acid in water) and organic solvents like acetonitrile. mdpi.comnih.govresearchgate.netfrontiersin.org Detection is commonly performed using a diode-array detector (DAD) or UV detector, typically at a wavelength around 270 nm, where flavonoids exhibit strong absorbance. mdpi.comresearchgate.net

These UPLC methods enable the simultaneous determination of multiple flavonoids, including this compound, Epimedin B, Epimedin C, and Icariin, within a short analysis time, often under 12 minutes. mdpi.comnih.govresearchgate.net The methods demonstrate good linearity, high sensitivity with low limits of detection (LOD) and quantification (LOQ), and satisfactory precision and accuracy, making them suitable for the quality control and research of Epimedium species. mdpi.comnih.govresearchgate.net For instance, a UPLC method for determining 15 flavonoids in Epimedium reported LODs and LOQs lower than 0.13 ng and 0.52 ng on column, respectively. mdpi.comnih.gov Another UPLC-MS/MS method for analyzing this compound, Epimedin B, Epimedin C, and Icariin in rat urine reported a lower limit of quantification (LLOQ) of 1 ng/mL and a linearity range of 1–500 ng/mL. frontiersin.org

The application of UPLC-coupled techniques, such as UPLC-DAD-MS um.edu.mo or UPLC-LTQ-Orbitrap MS, further enhances the capabilities for both qualitative identification and quantitative analysis of this compound and other flavonoids in complex herbal samples. pjps.pk

Capillary Zone Electrophoresis (CZE) for Flavonoid Analysis

Capillary Zone Electrophoresis (CZE) is another analytical technique that can be applied to the analysis of flavonoids, including those found in Epimedium. CZE separates components based on their charge-to-size ratio in an electric field within a narrow capillary tube. While UPLC is more prevalent for routine quantitative analysis of Epimedium flavonoids, CZE offers potential advantages, particularly in terms of separation efficiency and the ability to analyze charged species.

A primary study has explored the use of CZE for the simultaneous determination of sixteen flavonoids in Epimedium. um.edu.moum.edu.mo This indicates the potential of CZE as a complementary or alternative method for the analysis of this compound and other flavonoids in Epimedium extracts. The optimization of CZE conditions, including the choice of background electrolyte and detection methods (e.g., diode array detection), is crucial for achieving effective separation and sensitive detection of these compounds. um.edu.moum.edu.mo

Multi-Component Analysis Strategies (e.g., Single Reference Standard Methods)

Given the complex chemical composition of Epimedium extracts, which contain multiple bioactive flavonoids including this compound, multi-component analysis strategies are essential for comprehensive quality evaluation. Simultaneous analysis of multiple components is considered more reasonable for the quality control of traditional Chinese medicines. researchgate.netum.edu.mo

Strategies like the Single Reference Standard Method (SRSM) or quantitative analysis of multi-components by a single marker (QAMS) are relevant for analyzing compounds like this compound. These methods aim to determine the content of multiple analytes using only one or a limited number of reference standards, which can be advantageous when reference standards for all components are expensive or unavailable. While the provided search results specifically mention the simultaneous determination of multiple flavonoids using techniques like UPLC nih.govresearchgate.net and HPLC researchgate.net, they highlight the importance of analyzing multiple components for quality control. The concept behind SRSM or QAMS would involve establishing relative response factors between this compound and a chosen reference standard (e.g., Icariin, a major flavonoid in Epimedium) to quantify this compound without needing an this compound standard for every analysis. Although explicit details on applying SRSM specifically for this compound in the search results are limited, the emphasis on multi-component analysis researchgate.netum.edu.mo supports the relevance of such strategies in the field.

Identification of this compound as a Quality Control Marker for Epimedium Species

This compound, along with other major flavonoids like Icariin, Epimedin B, and Epimedin C, is recognized as a significant marker compound for the quality control of Epimedium species, particularly those used as "Yinyanghuo" in traditional Chinese medicine. nih.govresearchgate.netum.edu.mofrontiersin.org The selection of these flavonoids as markers is based on their prevalence in the herb and their pharmacological relevance.

Variations in the content of flavonoids, including this compound, have been observed among different species and even within the same species from different locations. nih.govresearchgate.netum.edu.mo Therefore, quantifying this compound as part of a multi-component analysis provides a more comprehensive assessment of the quality and consistency of Epimedium raw materials and derived products. The Chinese Pharmacopoeia (2020 Edition) reportedly uses Icariin, this compound, Epimedin B, and Epimedin C as quality control markers for Epimedium. frontiersin.org

Hierarchical clustering analysis based on the content of multiple flavonoids, including this compound, has been used to classify Epimedium samples, demonstrating the utility of these markers in differentiating samples based on their chemical composition. nih.govresearchgate.netum.edu.mo

Advanced Pharmacological and Mechanistic Research Techniques

Advanced techniques are employed to elucidate the pharmacological actions and underlying mechanisms of this compound.

Network Pharmacology for Target Prediction and Pathway Enrichment Analysis

Network pharmacology is a systems-based approach increasingly used to investigate the complex mechanisms of action of traditional Chinese medicines and their active compounds, including this compound. dovepress.commdpi.comtmrjournals.com This approach involves identifying potential targets of a compound and analyzing how these targets interact within biological networks and signaling pathways.

The process typically begins with identifying the active compounds in an herbal medicine (like this compound in Epimedium) and predicting their potential protein targets using databases and computational tools. dovepress.comnih.govresearchgate.net Subsequently, protein-protein interaction (PPI) networks are constructed to understand the relationships among these predicted targets. nih.govresearchgate.net Pathway enrichment analysis, often using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and GO (Gene Ontology), is then performed to identify the biological processes, cellular components, and signaling pathways significantly associated with the predicted targets. dovepress.comtmrjournals.comnih.govresearchgate.net

Network pharmacology studies on Epimedium extracts, which contain this compound, have predicted its involvement in various signaling pathways. For example, studies have suggested that Epimedium flavonoids, including this compound, may exert effects through pathways such as PI3K-Akt and apoptosis signaling pathways nih.govnih.govresearchgate.net, as well as pathways related to inflammation and oxidative stress nih.govresearchgate.net. Network analysis can reveal the interconnectedness of compounds and targets, providing insights into the multi-component, multi-target nature of herbal medicine action. dovepress.com

Molecular Docking for Ligand-Target Interaction Simulation

Molecular docking is a computational technique used to simulate the binding interaction between a small molecule (ligand), such as this compound, and a protein target. This technique helps predict the preferred binding pose and affinity of the ligand to the target protein, providing insights into the molecular basis of the interaction.

Molecular docking studies are often integrated with network pharmacology to provide structural-level evidence for the predicted compound-target interactions. nih.govresearchgate.netnih.govresearchgate.netnih.gov For this compound, molecular docking has been used to simulate its binding to potential protein targets identified through network pharmacology or other methods.

Studies investigating the protective effects of Epimedium extract have shown that active constituents, including this compound, can stably dock with core targets such as AKT1, p53, TNF-α, and NF-κB. nih.govresearchgate.net Another study focusing on the anti-osteoporosis effects of Epimedium-derived monomers, including this compound, used molecular docking to confirm their binding to Focal Adhesion Kinase (FAK) isoforms, FAK1 and FAK2. frontiersin.org The docking results provided binding energy values (ΔG), indicating the predicted strength of the interaction. For this compound, the predicted binding energies were -13.012 kJ/mol for FAK1 and -5.815 kJ/mol for FAK2. frontiersin.org These simulations help to visualize how this compound might interact with the active site or other regions of its target proteins, contributing to the understanding of its pharmacological mechanisms at a molecular level.

Integrated Omics Technologies (Transcriptomics, Metabolomics, Proteomics)

Integrated omics technologies, encompassing transcriptomics, metabolomics, and proteomics, offer powerful approaches for a holistic understanding of the biological effects of compounds like this compound. These technologies allow for large-scale analysis of RNA transcripts, metabolites, and proteins within a biological system, providing comprehensive insights into its structure, function, and dynamics under different conditions. mdpi.comhumanspecificresearch.orgnih.govuninet.edu

Transcriptomics focuses on the analysis of RNA transcripts, providing information about gene expression levels. mdpi.comhumanspecificresearch.orgnih.gov Proteomics involves the large-scale study of proteins, including their abundance, functions, and post-translational modifications. mdpi.comhumanspecificresearch.orgnih.govuninet.edu Metabolomics provides a comprehensive analysis of the metabolites present in biological samples, reflecting the biochemical activity and state of a system. humanspecificresearch.orgnih.govuninet.edunih.gov

While the provided information discusses the general application and advantages of these omics technologies in biological and biomedical research, including natural product studies and disease mechanisms mdpi.comhumanspecificresearch.orgnih.govuninet.edunih.gov, specific detailed studies applying a fully integrated multi-omics approach (combining transcriptomics, metabolomics, and proteomics) specifically to this compound were not extensively detailed in the search results. However, the principles of integrated omics are highly relevant for elucidating the complex mechanisms through which this compound exerts its effects. By combining data from these different levels, researchers can gain a more complete picture of how this compound influences gene expression, protein profiles, and metabolic pathways, leading to a deeper understanding of its biological activities. mdpi.comnih.govnih.gov This integrated approach can help identify key molecular targets and pathways affected by this compound, providing a foundation for further mechanistic studies. nih.gov

In Vitro Cellular Model Systems

In vitro cellular model systems are widely used to investigate the specific cellular and molecular effects of this compound. These models allow for controlled experimentation and detailed analysis of cellular responses.

Osteoclast Differentiation Models (e.g., RAW264.7 Cells)

RAW264.7 cells, a mouse monocyte/macrophage cell line, are a widely utilized in vitro model for studying osteoclast differentiation. nih.govresearchgate.netbiomolther.org These cells can be induced to differentiate into multinucleated osteoclast-like cells upon stimulation with factors such as receptor activator of nuclear factor kappa-B ligand (RANKL) and macrophage colony-stimulating factor (M-CSF). nih.govresearchgate.net

Research using RAW264.7 cells has demonstrated that this compound can suppress osteoclastogenesis and bone resorption. nih.govresearchgate.net Studies have employed methodologies such as tartrate-resistant acid phosphatase (TRAP) staining to identify and quantify mature osteoclasts. nih.govresearchgate.netbiomolther.org Furthermore, the effects of this compound on the expression of key genes and proteins involved in osteoclast differentiation, such as NFATc1, TRAF6, MMP9, and cathepsin K, have been investigated using techniques like quantitative polymerase chain reaction (qPCR) and Western blot analysis. nih.govresearchgate.netbiomolther.org

Detailed research findings indicate that this compound inhibits osteoclast differentiation by suppressing the TRAF6/PI3K/AKT/NF-κB signaling pathway in RAW264.7 cells. nih.govresearchgate.net This suggests a molecular mechanism through which this compound may exert its osteoprotective effects.

Osteoblast Differentiation Models (e.g., MC3T3-E1 Cells)

MC3T3-E1 cells, a preosteoblast cell line derived from mouse calvaria, serve as a well-established in vitro model for studying osteoblast differentiation and bone formation. bcrj.org.brfrontiersin.orgmdpi.comnih.gov These cells exhibit a developmental sequence analogous to in vivo bone formation, progressing from proliferation to differentiation and mineralization. nih.gov

Studies using MC3T3-E1 cells investigate the effects of compounds on various markers of osteoblast differentiation, including alkaline phosphatase (ALP) activity and the formation of mineralized nodules. mdpi.comnih.gov While direct studies focusing solely on this compound and MC3T3-E1 differentiation were not prominently featured in the provided snippets, research on other flavonoids from Epimedium, such as Epimedin C, has utilized MC3T3-E1 cells to explore their impact on osteogenic differentiation. nih.gov These studies examine the influence of the compounds on the expression of osteogenesis-related genes and signaling pathways, such as the PI3K/AKT/RUNX2 pathway. nih.gov The use of MC3T3-E1 cells is crucial for understanding how this compound and related compounds might promote bone formation by influencing osteoblast activity.

Intestinal Absorption Studies using Caco-2 Cell Monolayers

Caco-2 cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelial barrier and are widely used to study intestinal absorption and transport mechanisms of compounds. nih.govnih.govum.edu.mowur.nl This model allows for the assessment of permeability across the cell monolayer and the investigation of involvement of transport proteins. nih.govnih.govum.edu.mowur.nl

Studies investigating the intestinal absorption of epimedins, including this compound, have utilized Caco-2 cell monolayers. nih.govnih.govum.edu.mo These studies typically measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. nih.govum.edu.mo Research has shown that the absorption permeability of this compound across Caco-2 cell monolayers is generally low. nih.govum.edu.mo

Furthermore, Caco-2 cell models have been used to investigate the involvement of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), in the transport of this compound. nih.govum.edu.mo Inhibition studies using specific transporter inhibitors like verapamil (B1683045) (P-gp inhibitor) and dipyridamole (B1670753) (BCRP inhibitor) have indicated that these transporters may be involved in the efflux of this compound, contributing to its limited absorption. nih.govum.edu.mo

The following table summarizes representative permeability data for this compound and other epimedins in Caco-2 cell monolayers:

| Compound | Concentration (μM) | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio (B-A/A-B) |

| This compound | 5 | Extremely low | N/A | N/A |

| This compound | 20 | Increased from 5 μM | N/A | N/A |

| This compound | 40 | Reduced from 20 μM | N/A | N/A |

| This compound | N/A | Significantly increased with verapamil and dipyridamole | Decreased with verapamil and dipyridamole | Decreased with verapamil and dipyridamole nih.gov |

| Epimedin B | N/A | Significantly increased with dipyridamole | Significantly decreased with dipyridamole | N/A nih.gov |

| Epimedin C | N/A | Significantly increased with verapamil and dipyridamole | Decreased with verapamil and dipyridamole | Decreased with verapamil and dipyridamole nih.gov |

| Icariin | 10 | 6.315 ± 0.804 | 5.227 ± 0.735 | N/A mdpi.com |

| This compound | 10 | 4.120 ± 0.629 | 3.397 ± 0.567 | N/A mdpi.com |

| Epimedin B | 10 | 3.645 ± 0.422 | 3.135 ± 0.310 | N/A mdpi.com |

| Epimedin C | 10 | 3.114 ± 0.772 | 2.882 ± 0.435 | N/A mdpi.com |

Note: N/A indicates data not explicitly available in the provided snippets for that specific parameter.

These findings highlight the importance of efflux transporters in the intestinal transport of this compound and suggest that its intrinsic permeability is low, contributing to potentially poor oral bioavailability. nih.govum.edu.mo

Cancer Cell Line Assays (e.g., Pancreatic Cancer Cells)

Cancer cell lines, including those derived from pancreatic cancer such as Panc-1 cells, are utilized to evaluate the potential anti-cancer activities of compounds. nih.govresearchgate.netfrontiersin.orgnih.govplos.org These assays typically assess the effect of the compound on cell viability, proliferation, apoptosis, and migration. nih.govresearchgate.netwindows.net

While Epimedium extracts and other Epimedium flavonoids have been investigated for their effects on pancreatic cancer cell lines, with studies showing reduced cell viability nih.govfrontiersin.org, specific detailed research focusing solely on the direct effects of this compound on pancreatic cancer cell lines was not extensively provided in the search results. However, the use of these cell lines is a standard approach for screening and investigating the anti-cancer potential of natural compounds and is relevant for future studies on this compound. Methodologies include cell viability assays like CCK-8 assays and Western blot analysis to examine the expression of key proteins involved in cancer pathways. nih.govfrontiersin.org

Hepatocyte Cell Lines in Metabolic Studies

Hepatocyte cell lines and primary hepatocytes are valuable in vitro models for studying drug metabolism and evaluating potential hepatotoxicity. anabios.comredalyc.orgnih.govnih.gov These models provide insights into how compounds are metabolized by liver enzymes, such as cytochrome P450 (CYP450) enzymes and UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com

Hepatoma cell lines like HepG2 are used for in vitro studies, although they may have limitations in expressing the full range of drug-metabolizing enzymes compared to primary human hepatocytes. redalyc.orgmdpi.com Primary hepatocytes are considered a gold standard due to their metabolic activity and physiological relevance, but their availability and limited lifespan can be challenging. anabios.comredalyc.orgnih.gov

While the provided information discusses the general use of hepatocyte models for metabolic studies of compounds, specific detailed research on the metabolism of this compound using hepatocyte cell lines was not clearly present in the search results. However, these models are relevant for investigating how this compound is metabolized in the liver, identifying potential metabolites, and understanding the enzymes involved. Studies on the metabolism of other Epimedium components using liver microsomes highlight the importance of phase I and phase II metabolism in processing these flavonoids. mdpi.com Future research utilizing hepatocyte cell lines could provide crucial data on the metabolic fate of this compound.

In Vivo Animal Model Applications

In vivo studies using animal models are crucial for understanding the systemic effects of this compound and its impact on various physiological and pathological processes. These models mimic specific disease states, allowing researchers to evaluate the compound's efficacy and explore its underlying mechanisms in a living organism.

Osteoporosis Models (e.g., Ovariectomy-Induced Rodent Models, Prednisolone-Induced Zebrafish Models)

This compound has been investigated in animal models of osteoporosis, a disease characterized by decreased bone density and increased fracture risk. Ovariectomy-induced rodent models are commonly used to simulate postmenopausal osteoporosis, which is linked to estrogen deficiency. Studies in ovariectomized rats have shown that this compound can dose-dependently normalize bone density and trabecular microarchitecture. It has also been observed to inhibit the expression of tartrate-resistant acid phosphatase (TRAP) and NFATc1 in these models, suggesting an impact on osteoclast differentiation. nih.gov

Zebrafish models, particularly those induced by prednisolone (B192156), offer an alternative approach for screening anti-osteoporosis compounds. Prednisolone exposure can effectively induce osteoporosis in zebrafish, leading to a decrease in the mineralized area and integrated optical density (IOD). nih.govfrontiersin.org Studies utilizing this model have indicated that this compound can prevent prednisolone-induced osteoporosis in zebrafish, demonstrating its anti-osteoporotic activity in this system. nih.gov The zebrafish model allows for efficient screening of trace amounts of compounds and their metabolites for anti-osteoporosis activities in vivo. nih.gov

Data from studies in osteoporosis models:

| Model Type | Species | Induction Method | Key Findings Related to this compound | Citation |

| Ovariectomy-Induced | Rat | Ovariectomy | Dose-dependent normalization of bone density and trabecular microarchitecture; Inhibited TRAP and NFATc1 expression. | nih.gov |

| Prednisolone-Induced | Zebrafish | Prednisolone exposure | Prevented prednisolone-induced osteoporosis; Increased mineralized area and IOD in a dose-dependent manner. | nih.govfrontiersin.org |

Intestinal Injury Models

Research has also investigated the protective effects of Epimedii Folium extract, which contains this compound, in models of intestinal injury. Studies using cisplatin-induced intestinal injury in mice have explored the potential mechanisms. nih.govnih.gov Network pharmacology analysis and molecular docking studies suggest that active constituents of Epimedii Folium, including this compound, can interact with key targets like AKT1, p53, TNF-α, and NF-κB, which are involved in pathways like PI3K-Akt and apoptosis signaling pathways relevant to intestinal injury. nih.govnih.gov Experimental validation in mice showed that Epimedii Folium extract could protect the antioxidant defense system, inhibit NF-κB expression and inflammatory factor secretion, thereby alleviating inflammatory damage and mitigating cisplatin-induced intestinal damage. nih.govnih.gov

Data from studies in intestinal injury models:

| Model Type | Species | Induction Method | Key Findings Related to this compound (as part of Epimedii Folium extract) | Citation |

| Cisplatin-Induced | Mouse | Cisplatin injection | Network pharmacology and docking suggest interaction with AKT1, p53, TNF-α, NF-κB; Extract protected antioxidant defense system; Inhibited NF-κB and inflammatory factors (TNF-α, IL-1β, IL-6); Mitigated intestinal damage by modulating oxidative stress, inflammation, and apoptosis pathways (PI3K-Akt, caspase, NF-κB). | nih.govnih.gov |

Zebrafish as a System for Metabolism and Pharmacological Assessment

Zebrafish are increasingly utilized for metabolism and pharmacological assessment due to their physiological similarities to mammals and suitability for in vivo studies. researchgate.netacs.orgjove.comresearchgate.net They are used for evaluating drug exposure, metabolism, and toxicity. acs.orgjove.comresearchgate.net Specifically, adult zebrafish have been used for the metabolism of this compound, with techniques like LC-MS and HPLC employed for metabolite analysis. nih.gov This highlights the utility of zebrafish in understanding the metabolic fate of this compound in a living system. The zebrafish model also allows for the assessment of anti-osteoporotic activities of this compound and its metabolites. nih.gov

Data on Zebrafish for Metabolism and Pharmacological Assessment:

| Application Area | Model System | Specific Use Case | Analytical Techniques Used | Citation |

| Metabolism Assessment | Zebrafish | Metabolism of this compound | LC-MS, HPLC | nih.gov |

| Pharmacological Assessment | Zebrafish | Evaluation of anti-osteoporotic activities of this compound and its metabolites | Prednisolone-induced model | nih.gov |

| General Drug Evaluation | Zebrafish | Toxicity screening, metabolic profiles, embryotoxicity screening, neurotoxicity acs.org | Various | acs.orgjove.com |

Gene Manipulation Techniques in Mechanistic Studies (e.g., TRAF6 Overexpression)

Gene manipulation techniques are valuable tools for investigating the molecular mechanisms underlying this compound's effects. Studies exploring the impact of this compound on osteoclast differentiation have utilized the overexpression of TRAF6 (TNF receptor-associated factor 6). nih.gov TRAF6 is a crucial mediator in the RANKL signaling pathway, which is critical for osteoclast differentiation and function. nih.govresearchgate.net Elevated RANKL levels, as seen in osteoporosis, can enhance TRAF6-mediated signaling, promoting osteoclastogenesis and bone resorption. nih.gov

Research has shown that this compound inhibits osteoclast differentiation by suppressing the TRAF6/PI3K/AKT/NF-κB pathway. nih.gov Further mechanistic studies revealed that the inhibitory effect of this compound on osteoclast differentiation was reversed when the TRAF6 gene was overexpressed. nih.gov This indicates that this compound's protective effect against bone loss relies, at least in part, on its influence on TRAF6. nih.gov Overexpression of TRAF6 is known to activate downstream signaling pathways like JNK and NF-κB, which are involved in osteoclast survival and differentiation. researchgate.net

Data on Gene Manipulation Techniques:

| Technique Used | Target Gene | Context of Study | Key Finding Related to this compound | Citation |

| Gene Overexpression | TRAF6 | Investigating mechanisms in osteoclast differentiation | Overexpression of TRAF6 reversed the inhibitory effect of this compound on osteoclast differentiation, suggesting this compound's effect relies on TRAF6; TRAF6 overexpression activates JNK and NF-κB pathways, which are influenced by this compound. | nih.govresearchgate.net |

High-Content Screening Approaches for Bioactivity Assessment

High-Content Screening (HCS), also referred to as High-Content Imaging (HCI), is a powerful image-based methodology used extensively in drug discovery and biological research to assess the effects of compounds on cellular systems in a high-throughput manner idea-bio.comnih.gov. HCS allows for the automated acquisition and analysis of microscopic images from biological samples, providing detailed, multi-parametric data at the single-cell and subcellular levels idea-bio.comnih.gov. This approach is particularly valuable for evaluating the bioactivity of compounds like this compound by observing and quantifying various cellular phenotypes simultaneously.

While direct studies specifically detailing high-content screening solely focused on this compound are less commonly highlighted in broad searches compared to analytical methods, HCS is a relevant approach for assessing the bioactivity of compounds found in traditional medicines like Epimedium. For example, studies investigating the effects of Epimedium extracts or fractions containing this compound on cellular processes such as cell proliferation and differentiation utilize cell-based assays that can be adapted for HCS platforms nih.gov. HCS can provide quantitative data on various cellular responses, such as changes in cell morphology, organelle structure, protein translocation, cell viability, and differentiation markers enamine.net.

Research findings related to the bioactivity of Epimedium components, including this compound, on osteoblast proliferation and differentiation have been reported using cell-based assays nih.gov. These types of assays, which measure cellular responses to compounds, are amenable to high-content screening, allowing for the simultaneous evaluation of multiple parameters across a large number of cells or experimental conditions.

Although specific quantitative data from HCS studies solely on this compound's impact on various cellular targets across numerous parameters were not prominently found in the search results, the application of HCS in evaluating the complex effects of natural product compounds like this compound is a growing area. HCS platforms equipped with automated microscopy and image analysis software enable the extraction of quantitative data on phenotypic changes induced by compounds, providing a more comprehensive understanding of their biological activities compared to single-endpoint assays idea-bio.comenamine.net.

For instance, if a study were to investigate this compound's effect on cell differentiation using HCS, potential data could include:

| Cellular Parameter | Measurement Unit | This compound Treatment (Concentration) | Control |

| Cell Count | Number | Data Point X | Data Point Y |

| Nuclear Size | µm² | Data Point A | Data Point B |

| Expression of Marker 1 | Mean Fluorescence Intensity | Data Point C | Data Point D |